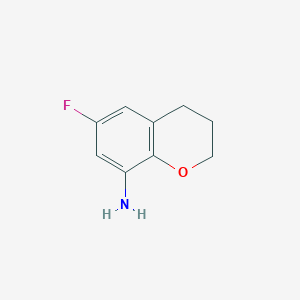

6-Fluoro-3,4-dihydro-2h-1-benzopyran-8-amine

Overview

Description

Mechanism of Action

The mechanism of action of 6-Fluoro-3,4-dihydro-2h-1-benzopyran-8-amine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway involved in cell growth and survival.

Biochemical and Physiological Effects:

This compound has been shown to have various biochemical and physiological effects, depending on the concentration and context of its use. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory mediators, and modulate the activity of various enzymes and signaling pathways. In vivo studies have shown that this compound can reduce tumor growth in animal models and improve the symptoms of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-Fluoro-3,4-dihydro-2h-1-benzopyran-8-amine is its versatility, as it can be used in a wide range of experiments and applications. This compound is also relatively easy to synthesize and purify, making it accessible to researchers with different levels of expertise. However, this compound has some limitations, such as its potential toxicity at high concentrations and the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of 6-Fluoro-3,4-dihydro-2h-1-benzopyran-8-amine, including the development of more efficient synthesis methods, the exploration of its potential applications in drug discovery and materials science, and the investigation of its mechanism of action and potential side effects. Some specific areas of interest include the use of this compound as a fluorescent probe for imaging applications, the development of this compound-based drugs for the treatment of cancer and inflammatory diseases, and the synthesis of novel materials using this compound as a building block.

Scientific Research Applications

6-Fluoro-3,4-dihydro-2h-1-benzopyran-8-amine has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been shown to exhibit anti-cancer, anti-inflammatory, and anti-bacterial activities. In biochemistry, this compound has been used as a fluorescent probe to study protein-protein interactions and enzyme activity. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties.

properties

IUPAC Name |

6-fluoro-3,4-dihydro-2H-chromen-8-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h4-5H,1-3,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEICTTXLAITIQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC(=C2)F)N)OC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

212845-61-9 | |

| Record name | 6-fluoro-3,4-dihydro-2H-1-benzopyran-8-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(methylthio)benzo[d]thiazol-2-yl)pivalamide](/img/structure/B2900500.png)

![2-[1-(Dimethylamino)-3-(2-toluidino)-2-propenylidene]malononitrile](/img/structure/B2900501.png)

![2-[4-(1-Prop-2-enoylpiperidine-4-carbonyl)piperazin-1-yl]sulfonylbenzonitrile](/img/structure/B2900503.png)

![1-[2-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2900506.png)

![(2-Chlorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2900508.png)